molecular formula C14H9N7O B12538567 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-88-9

2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12538567
CAS No.: 651769-88-9
M. Wt: 291.27 g/mol
InChI Key: LMPBPLXNSRTPGP-UHFFFAOYSA-N
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Description

2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a cyano group, a pyridine ring, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: Starting with a substituted benzene, the benzamide core can be formed through an amide coupling reaction.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the benzamide moiety.

    Reduction: Reduction reactions could target the cyano group or the tetrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group, pyridine ring, and tetrazole ring can all contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(pyridin-2-yl)-4-(2H-tetrazol-5-yl)benzamide
  • 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide
  • 2-Cyano-N-(pyridin-3-yl)-4-(1H-tetrazol-5-yl)benzamide

Uniqueness

The unique combination of the cyano group, pyridine ring, and tetrazole ring in 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

651769-88-9

Molecular Formula

C14H9N7O

Molecular Weight

291.27 g/mol

IUPAC Name

2-cyano-N-pyridin-3-yl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H9N7O/c15-7-10-6-9(13-18-20-21-19-13)3-4-12(10)14(22)17-11-2-1-5-16-8-11/h1-6,8H,(H,17,22)(H,18,19,20,21)

InChI Key

LMPBPLXNSRTPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)C#N

Origin of Product

United States

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